molecular formula C11H11ClO B3045049 1-(1-(3-Chlorophenyl)cyclopropyl)ethanone CAS No. 1017389-24-0

1-(1-(3-Chlorophenyl)cyclopropyl)ethanone

Cat. No.: B3045049
CAS No.: 1017389-24-0
M. Wt: 194.66 g/mol
InChI Key: KGIRTJGHZVKVBS-UHFFFAOYSA-N
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Description

Contextualization within Aryl Cyclopropyl (B3062369) Ketone Chemistry

Aryl cyclopropyl ketones are a class of organic compounds that have garnered considerable attention due to their unique electronic and structural features. The cyclopropyl group, with its high degree of s-character in its C-H bonds and p-character in its C-C bonds, can engage in conjugation with adjacent π-systems, such as the carbonyl group and the aryl ring. unl.pt This electronic interaction influences the reactivity of the entire molecule.

The chemistry of aryl cyclopropyl ketones is dominated by reactions that leverage the strain of the three-membered ring. These compounds can undergo a variety of transformations, including cycloaddition reactions and rearrangements, often initiated by the activation of the ketone. For instance, under visible light photocatalysis, aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to form highly substituted cyclopentane (B165970) rings. nih.govacs.org This process involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring opening and subsequent reaction. nih.gov The substitution on the aryl ring, such as the chloro group in 1-(1-(3-chlorophenyl)cyclopropyl)ethanone, can influence the electronic properties of the ketone and thus the efficiency and selectivity of these reactions. nih.gov

Broad Significance in Synthetic Methodology and Targeted Molecule Design

The synthetic utility of aryl cyclopropyl ketones, including this compound, is substantial. They serve as versatile building blocks for the construction of more complex molecular frameworks. The ability to participate in cycloaddition reactions allows for the rapid assembly of five-membered carbocyclic systems, which are common motifs in a wide range of biologically active compounds and natural products. nih.gov

The enantioselective variants of these reactions are particularly powerful, enabling the controlled synthesis of chiral molecules. nih.gov For example, dual-catalyst systems employing a chiral Lewis acid and a transition metal photoredox catalyst have been developed for asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This methodology provides access to densely substituted cyclopentanes with high enantiomeric excess. nih.gov The resulting products, containing the aryl ketone moiety, can be further manipulated. For instance, a Baeyer-Villiger oxidation can convert the ketone into an ester, which can then be transformed into a variety of carboxylic acid derivatives, expanding the synthetic potential of this class of compounds. nih.gov

The following table summarizes some key reactions involving aryl cyclopropyl ketones, which are applicable to this compound.

Reaction TypeReagents and ConditionsProduct TypeReference
[3+2] CycloadditionOlefin, Ru(bpy)₃²⁺, La(OTf)₃, TMEDA, visible lightSubstituted cyclopentane nih.gov
Asymmetric [3+2] CycloadditionOlefin, chiral Lewis acid, transition metal photoredox catalyst, visible lightEnantioenriched substituted cyclopentane nih.gov
Cyclization to 1-TetralonesAcid catalyst1-Tetralone rsc.org
Reductive CleavageZinc, ethanol, heat4-Arylbutyrophenone rsc.org

Historical Overview of Cyclopropyl Ketone Research Relevant to Aryl Substitution

The study of cyclopropyl ketones has a rich history, with early investigations focusing on their unique spectroscopic properties and reactivity stemming from the strained three-membered ring. The conjugative ability of the cyclopropyl group with adjacent π-systems was recognized several decades ago through UV spectroscopy studies of arylcyclopropanes. unl.pt

More recent research has concentrated on harnessing the synthetic potential of these compounds. A significant advancement in this area has been the development of new methods for the activation of the cyclopropyl ring. While early work often relied on "donor-acceptor" cyclopropanes, which are predisposed to ring-opening, modern methods have enabled the use of less activated cyclopropyl ketones in cycloaddition reactions. nih.gov

The exploration of cyclopropyl ketyl radicals, formed by the one-electron reduction of cyclopropyl ketones, has been a particularly fruitful area of research. acs.org These intermediates have been exploited for their propensity to undergo reductive fragmentations. acs.org The application of visible light photocatalysis to generate these radical anions has opened up new avenues for cycloaddition reactions, providing a mechanistically distinct alternative to transition-metal-catalyzed processes. nih.govacs.org The influence of substituents on the aryl ring has also been a key aspect of this research, as electronic perturbations can significantly impact the reactivity and selectivity of these transformations. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(3-chlorophenyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-8(13)11(5-6-11)9-3-2-4-10(12)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRTJGHZVKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640620
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017389-24-0
Record name 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization Techniques for 1 1 3 Chlorophenyl Cyclopropyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton (¹H) NMR for Structural Proton Assignment

Proton NMR analysis of 1-(1-(3-chlorophenyl)cyclopropyl)ethanone would be expected to reveal distinct signals corresponding to the aromatic protons on the 3-chlorophenyl ring, the diastereotopic methylene (B1212753) protons of the cyclopropyl (B3062369) ring, and the methyl protons of the ethanone (B97240) group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values for each signal would allow for the unambiguous assignment of each proton in the structure. Aromatic protons would typically appear in the downfield region (approx. δ 7.0-7.5 ppm), with splitting patterns dictated by their substitution on the benzene (B151609) ring. The cyclopropyl protons would exhibit complex splitting patterns in the upfield region due to geminal and cis/trans vicinal coupling. The acetyl methyl protons would appear as a characteristic singlet.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ketone (typically in the highly deshielded region, δ > 195 ppm), the various carbons of the 3-chlorophenyl ring (in the aromatic region, δ 120-140 ppm), the quaternary and methylene carbons of the cyclopropyl ring, and the methyl carbon of the acetyl group. The precise chemical shifts would confirm the connectivity of the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent and characteristic absorption band would be the strong carbonyl (C=O) stretch of the ketone group, typically found in the range of 1680-1700 cm⁻¹. Other expected absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretches from the aromatic ring, and a C-Cl stretch.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural fragments of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis would provide the mass spectrum of the pure compound after separation by gas chromatography. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight. Additionally, a characteristic fragmentation pattern would be observed, likely involving the cleavage of the acetyl group (loss of a CH₃CO radical) and fragmentation of the cyclopropyl ring, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS is a soft ionization technique that would typically show the protonated molecule [M+H]⁺. HRMS would provide a highly accurate mass measurement of this ion, allowing for the determination of the compound's exact elemental formula (C₁₁H₁₁ClO), which serves as a definitive confirmation of its chemical identity.

Without access to peer-reviewed data or database entries for this compound, any further elaboration would be speculative and would not meet the required standards of scientific accuracy.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's geometry and conformational preferences in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of closely related donor-acceptor cyclopropanes provides significant insight into the structural features that can be expected. For instance, the crystal structure of (E)-1-(2-hydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, after undergoing Corey-Chaykovsky cyclopropanation, reveals key conformational details of the resulting cyclopropyl ketone system. nih.gov

In a study of a similar trans-donor-acceptor cyclopropane (B1198618), single-crystal X-ray analysis unambiguously confirmed the stereochemistry and provided precise metric parameters. nih.gov The data collected for an analogous compound, C₁₇H₁₅BrO₃, offers a representative example of the crystallographic information obtainable for this class of molecules. nih.gov

Table 1: Representative Crystal Data for an Analogous Donor-Acceptor Cyclopropane nih.gov

Parameter Value
Empirical Formula C₁₇H₁₅BrO₃
Formula Weight 347.20 g/mol
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.4040(2)
b (Å) 11.8308(3)
c (Å) 27.0748(6)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 3012.26(12)
Z 8
Temperature (K) 100(2)

For this compound, a crystallographic study would be expected to reveal the relative orientation of the 3-chlorophenyl ring and the ethanone group with respect to the cyclopropyl plane. The dihedral angle between the phenyl ring and the carbonyl group is a critical conformational parameter, influencing the degree of electronic conjugation within the molecule. Intermolecular interactions in the crystal packing, such as C-H···O or π-π stacking, would also be elucidated, providing a complete picture of its solid-state architecture.

Computational Methods in Support of Spectroscopic Data Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. It allows for the theoretical prediction of molecular structures, energies, and spectroscopic properties, which aids in the interpretation of experimental results from techniques like NMR and IR spectroscopy.

Conformational Analysis: The rotational barriers around the single bonds connecting the cyclopropyl ring to the phenyl and acetyl groups are relatively low, leading to multiple possible conformations (rotamers). Computational studies on simpler analogs like cyclopropyl methyl ketone have shown that the most stable conformation is the s-cis arrangement, where the carbonyl group and a hydrogen on the cyclopropyl ring are eclipsed. uwlax.edu For this compound, DFT calculations can map the potential energy surface by systematically rotating the phenyl and acetyl groups. This analysis can identify the global minimum energy conformation and the relative energies of other stable conformers, which is crucial for understanding which structures are most populated at room temperature and contribute to the observed spectroscopic signals. uwlax.edudoaj.org

Structural and Electronic Properties: DFT calculations can provide optimized geometries, including bond lengths and angles, that are often in good agreement with experimental data from X-ray crystallography. researchgate.net A systematic computational investigation into aryl cyclopropyl ketones reveals that the reactivity and electronic structure are heavily influenced by the conjugation between the aryl ring and the ketone. acs.orgmanchester.ac.uk The presence of the 3-chloro substituent on the phenyl ring in the target molecule introduces specific electronic effects (inductive withdrawal) that can be precisely modeled.

Computational methods are also used to calculate key electronic parameters that help interpret the molecule's behavior.

Table 2: Predicted Electronic Properties from Computational Models

PropertyDescriptionRelevance
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The energy gap between HOMO and LUMO is related to the molecule's electronic transitions and chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Provides insight into the polarity of bonds and the reactivity of different atomic sites. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Relates to the molecule's interaction with polar solvents and external electric fields. researchgate.net

By calculating theoretical vibrational frequencies (IR) and nuclear magnetic shielding constants (NMR), computational models can predict spectra that can be compared directly with experimental results. This comparison helps in the confident assignment of complex spectral features to specific molecular motions or chemical environments, providing a deeper understanding of the spectroscopic data. researchgate.netacs.org

Mechanistic and Reactivity Studies of 1 1 3 Chlorophenyl Cyclopropyl Ethanone and Analogs

Ring-Opening Reactions of Cyclopropyl (B3062369) Ketones

The inherent strain of the three-membered ring in cyclopropyl ketones is a driving force for various ring-opening reactions. These transformations can be initiated by single-electron transfer reagents, nucleophilic catalysts, or radical species, each following distinct mechanistic pathways to generate linear or cyclized products.

Samarium Diiodide (SmI2)-Catalyzed Intermolecular Couplings and Fragmentation Mechanisms

Samarium diiodide (SmI₂) is a powerful single-electron transfer (SET) agent that has been effectively used to mediate the ring-opening of cyclopropyl ketones. The process is initiated by a reversible SET from SmI₂ to the ketone's carbonyl group, generating a ketyl radical intermediate. rsc.orgnih.govacs.org This radical species is key to the subsequent fragmentation of the cyclopropyl ring.

The mechanism proceeds as follows:

Single-Electron Transfer (SET): SmI₂ transfers an electron to the carbonyl group of the cyclopropyl ketone, forming a samarium ketyl radical. nih.gov

Ring Opening: The highly strained cyclopropyl ring in the ketyl radical undergoes rapid fragmentation. This C-C bond cleavage is thermodynamically favorable and results in the formation of a more stable, ring-opened enolate radical intermediate. nih.govucl.ac.uk The regioselectivity of this cleavage is often directed by the stability of the resulting radical, with cleavage of the more substituted bond being common. ucl.ac.uk

Intermolecular Coupling: The newly formed radical can be trapped by a suitable coupling partner, such as an alkyne or an alkene, in an intermolecular fashion. rsc.orgnih.gov This step leads to the formation of a new C-C bond and a new radical intermediate.

Cyclization and Catalyst Regeneration: The resulting radical can then cyclize, for instance, to form a five-membered ring. A subsequent back electron transfer to the Sm(III) species regenerates the Sm(II) catalyst and yields the final product. rsc.orgnih.gov

Computational and experimental studies have revealed important structure-reactivity relationships. Aryl cyclopropyl ketones, such as 1-(1-(3-chlorophenyl)cyclopropyl)ethanone, exhibit enhanced reactivity compared to their alkyl counterparts. nih.govacs.org This is attributed to the aryl ring's ability to stabilize the initial ketyl radical and promote the fragmentation step through conjugation. nih.govacs.org However, the formation of a conjugated styrene-like intermediate can sometimes create a barrier for the subsequent radical trapping step. nih.govacs.org In contrast, alkyl cyclopropyl ketones show higher barriers for the initial reduction and fragmentation but can undergo faster radical trapping due to less steric hindrance. nih.govacs.org

The reaction conditions, including the use of additives, can influence the outcome. While many SmI₂-mediated reactions require stoichiometric amounts of the reagent, catalytic variants have been developed that operate via a radical relay mechanism, avoiding the need for a co-reductant. nih.govacs.org

Table 1: Key Intermediates in SmI₂-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones

IntermediateDescriptionRole in Mechanism
Ketyl RadicalFormed by single-electron transfer from SmI₂ to the ketone.Initiates the ring-opening process.
Enolate RadicalGenerated upon fragmentation of the cyclopropyl ring.The key species that undergoes intermolecular coupling.
Coupled RadicalFormed after the enolate radical adds to an alkyne or alkene.Precursor to the cyclized product.
Product Ketyl RadicalFormed after intramolecular cyclization.Regenerates the SmI₂ catalyst via back electron transfer.

Phosphine-Catalyzed Ring-Opening Pathways and Chemoselectivity

Organocatalysis using phosphines provides an alternative, metal-free method for the ring-opening of cyclopropyl ketones. acs.orgfigshare.com This process relies on the nucleophilic character of the phosphine (B1218219) to initiate the reaction cascade. The mechanism typically involves the formation of zwitterionic intermediates that guide the subsequent transformations. acs.orgrsc.org

The general pathway is as follows:

Nucleophilic Attack: The phosphine catalyst initiates the reaction by a nucleophilic attack on the cyclopropane (B1198618) ring of the ketone. This results in an SN2-type ring-opening, cleaving a C-C bond and forming a zwitterionic enolate intermediate. acs.orgrsc.org

Intermediate Transformation: This zwitterion can undergo several transformations. For example, it can participate in an intramolecular Michael-type addition to form a new cyclic enolate. rsc.org

Proton Transfer and Ylide Formation: An intramolecular proton transfer can occur to generate a phosphorus ylide. rsc.org

Final Ring-Closure/Rearrangement: The ylide intermediate can then undergo reactions like an intramolecular Wittig reaction to form the final product, often a fused ring system, and regenerate the phosphine catalyst. rsc.org

The chemoselectivity of these reactions is a critical aspect, as various side products can potentially form. rsc.org Theoretical studies using density functional theory (DFT) have been employed to understand the reaction pathways and the origins of this selectivity. acs.orgrsc.orgrsc.org These studies help to elucidate why certain products, such as hydrofluorenones, are formed preferentially over other potential isomers like Cloke-Wilson rearrangement products. rsc.orgnih.gov The reaction is often highly asynchronous, with bond formation occurring before the cleavage of the C-P bond in the final catalytic turnover step. acs.org

This methodology allows for the synthesis of complex molecular scaffolds from readily available cyclopropyl ketones under relatively mild, acid-free conditions. acs.orgfigshare.com

Table 2: Mechanistic Steps in Phosphine-Catalyzed Ring-Opening/Recyclization

StepDescriptionKey Intermediate
1Nucleophilic SN2 attack by phosphine on the cyclopropane ring.Zwitterionic Enolate
2Intramolecular Michael-type addition.Cyclic Enolate
3Intramolecular researchgate.netrsc.org-proton transfer.Phosphorus Ylide
4Intramolecular Wittig reaction.Final Product + Catalyst

General Radical-Mediated Ring-Opening Processes

Beyond specific catalysis by SmI₂, the ring-opening of cyclopropyl ketones can be achieved through various radical-mediated processes. The core of these reactions is the formation of a cyclopropylcarbinyl-type radical, which is known to undergo extremely rapid ring-opening. ucl.ac.uk This rearrangement is driven by the release of the significant strain energy (ca. 115 kJ/mol) of the three-membered ring.

The key features of these processes are:

Radical Formation: A radical is generated on the carbon atom adjacent to the cyclopropane ring. In the case of cyclopropyl ketones, this is often achieved by converting the carbonyl group into a ketyl radical through single-electron transfer from reagents like SmI₂ or via photochemical methods. ucl.ac.ukresearchgate.net

Rapid Ring-Opening: The cyclopropylcarbinyl radical intermediate undergoes a rapid, essentially irreversible homolytic cleavage of one of the internal cyclopropane bonds to form a more stable, open-chain homoallyl radical. acs.org The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C.

Regioselectivity: The cleavage generally occurs at the most substituted C-C bond of the cyclopropane ring, as this leads to the formation of the most thermodynamically stable radical product. ucl.ac.uk

Subsequent Reactions: The resulting homoallyl radical can be trapped intramolecularly or intermolecularly, or it can be further reduced to an anion, depending on the reaction conditions. nih.govucl.ac.uk

This radical ring-opening strategy serves as a powerful tool in synthesis, allowing the strained cyclopropane motif to be used as a latent linear four-carbon unit that can be unmasked under radical conditions.

Intramolecular Cyclization Reactions

The ring-opened intermediates generated from this compound and its analogs can also participate in intramolecular cyclization reactions. These processes, which often proceed through carbocationic intermediates or cascade sequences, provide access to diverse polycyclic and heterocyclic structures.

Homo-Nazarov Cyclization Analogs and Carbocationic Intermediates

The homo-Nazarov cyclization is an important transformation of aryl and vinyl cyclopropyl ketones that leads to the formation of six-membered rings, such as cyclohexenones. researchgate.netepfl.ch This reaction is considered a homologous version of the well-known Nazarov cyclization, which involves the 4π-electrocyclization of a pentadienyl cation to form a five-membered ring. researchgate.netepfl.ch

Unlike the concerted mechanism of the classical Nazarov reaction, the homo-Nazarov cyclization proceeds through a stepwise pathway involving distinct carbocationic intermediates. epfl.chacs.orgresearchgate.net The reaction is typically promoted by Brønsted or Lewis acids. researchgate.netepfl.ch

The mechanism is understood as follows:

Activation and Ring-Opening: The acid catalyst activates the ketone's carbonyl group, facilitating the opening of the cyclopropane ring to form a stabilized carbocation. researchgate.netepfl.ch For aryl cyclopropyl ketones, this intermediate is a benzylic cation, which is stabilized by the aromatic ring.

Cyclization: The carbocationic intermediate is then attacked intramolecularly by the π-system of the aryl or vinyl group, leading to the formation of the new six-membered ring. epfl.ch

Deprotonation/Elimination: The final step involves the loss of a proton or an activating group (like a silyl (B83357) group) to afford the α,β-unsaturated cyclohexenone product. researchgate.netepfl.ch

The efficiency and scope of the homo-Nazarov cyclization are highly dependent on the electronic nature of the substituents. The reaction works best with electron-rich aromatic or vinyl groups that can stabilize the crucial carbocationic intermediate. epfl.ch For instance, substrates with electron-donating groups on the aromatic ring cyclize efficiently, whereas those with simple phenyl groups may not react under the same conditions. epfl.ch This strong electronic dependence supports the proposed stepwise, non-electrocyclic mechanism. epfl.chacs.org

Table 3: Comparison of Nazarov and Homo-Nazarov Cyclizations

FeatureNazarov CyclizationHomo-Nazarov Cyclization
Substrate Divinyl KetoneVinyl or Aryl Cyclopropyl Ketone
Product Cyclopentenone (5-membered ring)Cyclohexenone (6-membered ring)
Key Intermediate Pentadienyl CationStabilized Carbocation (e.g., benzylic)
Mechanism Concerted 4π-electrocyclizationStepwise, via carbocationic intermediates

Cascade Cyclizations (e.g., with 1,2-Diamino Arenes)

Donor-acceptor cyclopropanes, including aryl cyclopropyl ketones, can undergo cascade or tandem reactions with binucleophiles to construct complex heterocyclic systems in a single step. A notable example is the reaction with 1,2-diamino arenes to synthesize 1,2-disubstituted benzimidazoles. researchgate.netfigshare.comacs.org

This transformation, which can be promoted under metal-free conditions, often using an activating agent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and sometimes conducted under mechanochemical conditions, follows a multi-step sequence. figshare.comacs.orgnih.gov

A plausible mechanism for this cascade is:

Activation and Ring-Opening: The cyclopropyl ketone is first activated, for example, through hydrogen bonding with HFIP. This activation facilitates a nucleophilic attack by one of the amino groups of the 1,2-diamino arene onto the cyclopropane ring, causing it to open. acs.org

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second amino group attacks a carbonyl carbon, forming a seven-membered dihydrodiazepine intermediate.

Retro-Mannich Reaction/Rearrangement: This intermediate is not stable and undergoes a rearrangement, such as a retro-Mannich type reaction. This step involves the cleavage of a C-C bond and leads to the formation of the stable five-membered benzimidazole (B57391) ring system, furnishing the final product. figshare.comacs.org

This cascade approach is highly efficient, combining multiple bond-forming and bond-breaking events in one pot to rapidly build molecular complexity from relatively simple starting materials. Mechanochemical approaches have been shown to significantly accelerate this reaction compared to solution-phase methods. figshare.comnih.gov

Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound, a donor-acceptor cyclopropane, is intricately governed by a combination of electronic and steric factors. The interplay between the 3-chlorophenyl ring, the strained cyclopropyl group, and the acetyl moiety dictates the molecule's behavior in various chemical transformations.

Role of Aryl Ring Conjugation and Substituent Effects

The aromatic ring in aryl cyclopropyl ketones plays a crucial role in modulating their reactivity. Conjugation between the aryl ring and the cyclopropyl group can stabilize intermediates formed during reactions, thereby enhancing reaction rates and influencing pathways. acs.org In reactions involving the formation of radical intermediates, such as one-electron reductions, the aryl ring provides significant stabilization through delocalization. acs.orgnih.gov This conjugation effect lowers the energy barrier for processes like the fragmentation of the cyclopropyl ring. acs.org

Computational studies have shown that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilized ketyl radical that forms upon reduction, a direct consequence of the aryl ring's conjugation. acs.org This stabilization facilitates the subsequent cleavage of the strained three-membered ring. The nature and position of substituents on the aryl ring further tune this electronic cross-talk. For instance, in acid-catalyzed cyclizations of aryl cyclopropyl ketones to form 1-tetralones, the reaction's success and product distribution are highly dependent on the electronic nature of the aryl ring substituents. rsc.org Similarly, in photocatalytic [3+2] cycloadditions, the aryl ketone moiety is essential for the initial one-electron reduction process that initiates the reaction cascade. nih.gov

The influence of aryl substituents on reaction selectivity has been observed in various transformations. In the tandem Heck–ring-opening of certain cyclopropyl derivatives, variation of the electronic effect of the aryl substituent (whether electron-donating or withdrawing) was found to not significantly affect the regioselectivity of C-C bond cleavage, suggesting that other factors may dominate in that specific mechanistic pathway. acs.org However, in nucleophilic ring-opening reactions of spiro-activated cyclopropanes, carbon-sulfur bond formation occurred regioselectively at the aryl-substituted carbon, regardless of whether the aryl group contained electron-withdrawing or electron-donating substituents. nih.gov

Conformational Analysis and Steric Hindrance in Reactivity

The three-dimensional structure and conformational preferences of this compound are critical determinants of its reactivity, primarily through steric hindrance. The molecule's conformation dictates the accessibility of its reactive centers—the carbonyl carbon, the cyclopropyl ring, and the aryl ring—to incoming reagents.

The rotational orientation of the acetyl group relative to the cyclopropyl ring is a key conformational feature. Studies on simpler analogs like cyclopropyl methyl ketone indicate a preference for an s-cis conformation, where the carbonyl double bond is eclipsed with one of the cyclopropyl C-C bonds. uwlax.edu This arrangement is believed to maximize orbital overlap between the carbonyl π-system and the Walsh orbitals of the cyclopropane ring. For this compound, the bulky 3-chlorophenyl group introduces additional steric constraints that influence the preferred orientation of both the aryl ring and the acetyl group.

Steric hindrance plays a significant role in modulating reaction outcomes. For example, in photocatalytic cycloadditions, substituents at the ortho-position of the aryl ring have a large detrimental effect on reaction selectivity, which is consistent with a mechanism where the ketone coordinates to a chiral Lewis acid in the enantioselectivity-determining step. nih.gov A bulky ortho-substituent would impede this crucial coordination. Conversely, substituents at the meta-position, as in the case of the 3-chloro substituent, have a minimal impact on the stereoselectivity of such reactions. nih.gov Computational studies support this, showing that ortho-substituted phenyl cyclopropyl ketones can exhibit unique reactivity due to a pre-twisted conformation that may circumvent steric hindrance that would otherwise arise during the formation of reaction intermediates. acs.org This pre-twisting can facilitate subsequent steps like radical trapping by minimizing gauche interactions. acs.org

Electron-Donating/Withdrawing Group Effects

The electronic properties of substituents on the phenyl ring are a primary factor controlling the reactivity of aryl cyclopropyl ketones. The 3-chloro substituent in this compound acts as an electron-withdrawing group (EWG) through induction, which modifies the electron density across the molecule.

Electron-withdrawing groups and electron-donating groups (EDGs) on the aryl ring have predictable effects on reaction pathways that involve charge buildup or depletion.

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl), fluoro (-F), or trifluoromethyl (-CF₃) decrease the electron density of the aryl ring. studypug.comnih.gov This generally makes the carbonyl carbon more electrophilic and can facilitate nucleophilic attack. In reactions proceeding through radical anions, EWGs can lower the reduction potential of the ketone, making the initial electron transfer more favorable. researchgate.net However, in some cases, strongly electron-deficient substrates can lead to poor chemoselectivity and the formation of by-products. mdpi.com In photocatalytic cycloadditions, aryl cyclopropyl ketones with electron-deficient substituents generally provide products in good yield. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aryl ring. studypug.comnih.gov This can enhance the stability of positively charged intermediates, for example in acid-catalyzed ring-opening reactions. rsc.org Conversely, EDGs can make the initial one-electron reduction of the ketone more difficult, leading to sluggish reactions in photocatalytic systems. nih.gov

The table below summarizes the general effects of aryl substituents on the reactivity of analogous aryl cyclopropyl ketone systems.

Substituent Type on Aryl RingElectronic EffectEffect on One-Electron ReductionEffect on Nucleophilic Attack at CarbonylEffect on Stability of Cationic IntermediatesTypical Reaction OutcomeReference
Electron-Withdrawing (e.g., -Cl, -CF₃)Inductive withdrawal, deactivatingFacilitates (lowers reduction potential)EnhancesDestabilizesGood yields in photocatalytic cycloadditions nih.gov
Electron-Donating (e.g., -OCH₃)Resonance donation, activatingHinders (raises reduction potential)DiminishesStabilizesSluggish photocatalytic reactions; promotes acid-catalyzed cyclization nih.govrsc.org
Neutral (e.g., -H)BaselineBaselineBaselineBaselineGood reactivity in various transformations mdpi.com

Electrophilic and Nucleophilic Transformations at the Ethanone (B97240) Moiety and Chlorophenyl Ring

The distinct functionalities within this compound provide multiple sites for electrophilic and nucleophilic attack. The reactivity at the ethanone moiety, the chlorophenyl ring, and the cyclopropyl group can be selectively triggered depending on the reaction conditions.

Transformations at the Ethanone Moiety: The carbonyl group of the ethanone moiety is a classic electrophilic center. It is susceptible to nucleophilic addition reactions with a variety of reagents, such as organometallics (Grignard or organolithium reagents) or hydride donors, to yield tertiary or secondary alcohols, respectively. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent 3-chlorophenyl ring. The ketone can also be converted to other functional groups; for instance, a Baeyer–Villiger oxidation could transform the ketone into an ester, a reaction that has been demonstrated on related aryl cyclopropyl ketone systems. nih.gov

Transformations at the Chlorophenyl Ring: The 3-chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho, para-directing substituent. Therefore, electrophiles would be directed to the 2-, 4-, and 6-positions of the ring. However, steric hindrance from the adjacent cyclopropyl group would likely disfavor substitution at the 2-position, making the 4- and 6-positions the most probable sites of reaction.

Transformations Involving the Cyclopropyl Ring: As a donor-acceptor cyclopropane, the three-membered ring is activated towards ring-opening reactions. nih.gov The presence of the electron-withdrawing acetyl group and the electron-donating aryl group polarizes the cyclopropane bonds. Nucleophilic attack can lead to the cleavage of the ring. For example, reactions with thiophenolates have been shown to open the cyclopropane ring in related systems, with the nucleophile adding to the aryl-substituted carbon. nih.gov Similarly, under acidic conditions, protonation of the carbonyl oxygen can trigger a rearrangement involving ring-opening of the cyclopropyl group to form a carbocationic intermediate, which can then cyclize onto the aryl ring to yield tetralone derivatives. rsc.org Computational studies on related systems indicate that the conjugation provided by the aryl ring is key to stabilizing intermediates during these ring-opening events. acs.org

Computational Chemistry and Theoretical Modeling of Aryl Cyclopropyl Ketones

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving aryl cyclopropyl (B3062369) ketones. DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and determine the feasibility of various reaction pathways. osti.gov

Studies on the phosphine-catalyzed ring-opening reactions of cyclopropyl ketones have utilized DFT to explore multiple competing pathways. rsc.orgscilit.com These investigations reveal that the reaction mechanism is often a multi-step process involving nucleophilic attack, ring-opening to form a zwitterionic intermediate, and subsequent intramolecular reactions to yield the final products. nih.govacs.org For instance, in the DABCO-catalyzed Cloke-Wilson rearrangement, DFT calculations have shown that the transformation proceeds stepwise, initiated by the ring opening of the cyclopropane (B1198618) by the DABCO catalyst. nih.govacs.org

DFT has also been instrumental in understanding the chemo- and regioselectivity of these reactions. By comparing the activation energies of different transition states, researchers can predict the major products. For example, in the rearrangement of vinylcyclopropanes substituted with both acetyl and benzoyl groups, DFT calculations accurately reproduced the experimentally observed regioselectivity by identifying the lowest energy transition state. acs.org The calculations, performed at levels like SMD(DMSO)-M06-2X/6-31+G(d,p), provide detailed geometric and energetic information about the transition states. nih.govacs.org

Furthermore, DFT studies have shed light on the role of catalysts in activating the cyclopropyl ring. In Ni-mediated C-C activation of cyclopropyl ketones, DFT results indicate that the initial activation depends on the interaction of the substrate with both the catalyst and a cocatalyst, such as TMSCl. researchgate.net These computational models can predict the electronic structure of key intermediates and transition states, explaining how the catalyst facilitates the cleavage of the strained C-C bond of the cyclopropane ring. researchgate.net The insights gained from these DFT investigations are crucial for designing more efficient and selective catalytic systems for reactions involving aryl cyclopropyl ketones like 1-(1-(3-chlorophenyl)cyclopropyl)ethanone.

A systematic computational study on SmI2-catalyzed intermolecular couplings of cyclopropyl ketones highlights the structure-reactivity relationships. nih.govacs.orgmanchester.ac.uk The reactivity of aryl cyclopropyl ketones is enhanced due to the stabilization of the ketyl radical and subsequent cyclopropyl fragmentation, which is promoted by the conjugation with the aryl ring. nih.govacs.orgmanchester.ac.uk

Reaction Type Computational Method Key Findings Reference
Phosphine-catalyzed ring-openingDFTInvolves nucleophilic substitution, Michael addition, proton transfer, and Wittig reaction. rsc.org
DABCO-catalyzed rearrangementSMD(DMSO)-M06-2X/6-31+G(d,p)Stepwise mechanism with initial ring opening by the catalyst. nih.govacs.org
Ni-mediated C-C activationDFTCatalyst and cocatalyst interaction is crucial for initial activation. researchgate.net
SmI2-catalyzed couplingDFTAryl group conjugation enhances reactivity by stabilizing radical intermediates. nih.govacs.orgmanchester.ac.uk

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties, bonding characteristics, and reactivity of aryl cyclopropyl ketones. Methods like DFT are employed to analyze the distribution of electron density, molecular orbitals, and electrostatic potential, which collectively govern the molecule's behavior.

For compounds structurally related to this compound, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level have been used to investigate the geometrical framework and electronic parameters. researchgate.netmaterialsciencejournal.org These studies provide detailed information on bond lengths, bond angles, and Mulliken atomic charges, offering a comprehensive picture of the molecule's ground-state electronic structure. researchgate.netmaterialsciencejournal.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netmaterialsciencejournal.org For aryl ketones, the presence of substituents on the phenyl ring significantly influences these orbital energies and, consequently, the molecule's reactivity. researchgate.netmaterialsciencejournal.org In the case of this compound, the electron-withdrawing chloro group is expected to lower the energies of both HOMO and LUMO, potentially affecting its reactivity in nucleophilic and electrophilic reactions.

Parameter Significance
HOMO EnergyRelates to electron-donating ability.
LUMO EnergyRelates to electron-accepting ability.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
Mulliken ChargesDescribes the charge distribution on atoms.
Molecular Electrostatic PotentialMaps regions of positive and negative electrostatic potential.
NBO AnalysisInvestigates intramolecular bonding and delocalization.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of molecules, which is essential for understanding their properties and reactivity. mdpi.comfrontiersin.org By simulating the motion of atoms over time, MD can explore the potential energy surface and identify the most stable conformations and the energy barriers between them. nih.govnih.gov

For cyclopropyl ketones, a key conformational feature is the orientation of the carbonyl group relative to the cyclopropyl ring. Computational studies on cyclopropyl methyl ketone have shown that the s-cis conformation, where the carbonyl bond is eclipsed with a C-C bond of the ring, is the most stable. uwlax.edu This preference is attributed to favorable electronic interactions between the carbonyl group and the Walsh orbitals of the cyclopropyl ring.

In the case of this compound, the presence of the bulky 1-(3-chlorophenyl)cyclopropyl group introduces additional conformational complexity. MD simulations can be employed to investigate the rotational barriers around the single bond connecting the cyclopropyl ring and the carbonyl group, as well as the rotation of the phenyl group. These simulations can reveal the preferred conformations in different environments, such as in the gas phase or in various solvents. mdpi.com The conformational preferences can, in turn, influence the molecule's reactivity by affecting the accessibility of the reactive sites. nih.gov

The general workflow for a conformational analysis using MD simulations involves several steps:

System Setup : Building the initial molecular structure and placing it in a simulation box, often with an explicit solvent. mdpi.com

Minimization : Optimizing the geometry to remove any steric clashes.

Equilibration : Gradually heating the system to the desired temperature and adjusting the pressure to bring it to a stable state. mdpi.com

Production Run : Running the simulation for a sufficient length of time to sample the conformational space adequately. mdpi.com

Analysis : Analyzing the trajectory to identify stable conformations, calculate population distributions, and determine thermodynamic properties. frontiersin.org

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies aim to establish relationships between the molecular structure of a series of compounds and their chemical reactivity. For aryl cyclopropyl ketones, these studies are crucial for understanding how substituents on the aryl ring influence reaction rates and outcomes.

Computational studies have systematically investigated the structure-reactivity relationships in SmI2-catalyzed intermolecular coupling reactions of cyclopropyl ketones. nih.govacs.orgmanchester.ac.uk It was found that the reactivity of aryl cyclopropyl ketones is enhanced by the conjugation effect of the aryl ring, which stabilizes the intermediate ketyl radical and facilitates the fragmentation of the cyclopropyl ring. nih.govacs.orgmanchester.ac.uk However, this conjugation can also lead to the formation of a gauche styrene-like intermediate that can increase the energy barrier for subsequent radical trapping. nih.gov

Interestingly, ortho-substituted phenyl cyclopropyl ketones exhibit superior reactivity. nih.govacs.org This is attributed to a balance between moderate conjugation, which still promotes cyclopropyl fragmentation, and a pre-twisted conformation that helps to circumvent the high-energy gauche intermediate, thereby facilitating radical trapping. nih.govacs.org In contrast, alkyl cyclopropyl ketones, which lack the conjugation effect, show high barriers for the initial reduction and fragmentation steps. manchester.ac.uk

Structural Feature Effect on Reactivity in SmI2-Catalyzed Coupling Reference
Aryl GroupEnhances reactivity via conjugation and stabilization of radical intermediates. nih.govacs.orgmanchester.ac.uk
Ortho-substituents on Aryl GroupIncreases reactivity by balancing conjugation and conformational effects. nih.govacs.org
Alkyl Group (instead of Aryl)Decreases reactivity due to lack of conjugation. manchester.ac.uk

Derivatization and Synthetic Applications of 1 1 3 Chlorophenyl Cyclopropyl Ethanone

Functional Group Interconversions on the Ethanone (B97240) Side Chain

The ethanone side chain of 1-(1-(3-Chlorophenyl)cyclopropyl)ethanone is a primary site for functional group interconversions, allowing for the introduction of diverse chemical functionalities. vanderbilt.eduimperial.ac.uk The carbonyl group can undergo a variety of reactions typical of ketones, providing access to a broad spectrum of derivatives. pressbooks.pub

Key transformations include the reduction of the ketone to a secondary alcohol, which can be achieved using hydride reagents like sodium borohydride. imperial.ac.uk This alcohol can serve as a precursor for further reactions, such as esterification or conversion to a leaving group for nucleophilic substitution. The ketone can also be converted into various C-N bonds through reactions like reductive amination or the formation of oximes. vanderbilt.edu The presence of alpha-protons on the methyl group allows for enolate formation, enabling alpha-functionalization reactions such as halogenation or alkylation. Another significant transformation is the Arndt-Eistert reaction, which could potentially be used to extend the carbon chain of the side chain. vanderbilt.edu

Table 1: Potential Functional Group Interconversions of the Ethanone Side Chain
Reaction TypeReagentsProduct Functional GroupReference
ReductionNaBH4 or LiAlH4Secondary Alcohol imperial.ac.uk
Oxime FormationH2NOH·HClOxime vanderbilt.edu
Reductive AminationAmine, NaBH3CNAmine vanderbilt.edu
Alpha-HalogenationN-Bromosuccinimide (NBS)α-Bromo Ketone youtube.com
Wittig ReactionPh3P=CH2Alkene pressbooks.pub

Chemical Modifications of the 3-Chlorophenyl Substituent

The 3-chlorophenyl ring offers another avenue for structural modification, primarily through reactions targeting the carbon-chlorine bond. While nucleophilic aromatic substitution is generally difficult on such an unactivated ring, the chlorine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

These powerful C-C and C-N bond-forming reactions allow for the introduction of a wide array of substituents at the 3-position of the phenyl ring. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups. Buchwald-Hartwig amination can be used to form substituted anilines, and Sonogashira coupling enables the introduction of alkyne moieties. These modifications are crucial for synthesizing libraries of compounds with varied electronic and steric properties, which is often necessary in medicinal chemistry and materials science.

Table 2: Potential Modifications of the 3-Chlorophenyl Substituent
Reaction NameReagentsProduct Type
Suzuki CouplingR-B(OH)2, Pd catalyst, BaseAryl/Alkyl Substituted Phenyl
Buchwald-Hartwig AminationR2NH, Pd catalyst, BaseSubstituted Aniline
Sonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseAlkynyl-Substituted Phenyl
Heck CouplingAlkene, Pd catalyst, BaseAlkenyl-Substituted Phenyl
Stille CouplingOrganostannane, Pd catalystAryl/Alkyl/Vinyl Substituted Phenyl

Transformations of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring in this compound is a strained three-membered ring that can undergo a variety of ring-opening reactions. rsc.org This reactivity is enhanced by the presence of the adjacent ketone (an acceptor group) and the phenyl ring (a donor group), classifying it as a donor-acceptor cyclopropane (B1198618). nih.gov These cyclopropanes are predisposed to facile and selective ring-opening, particularly under Lewis acid catalysis. researchgate.net

Under acidic conditions or photochemical activation, the cyclopropyl ring can open to form a 1,3-diradical or a zwitterionic intermediate. nih.gov This intermediate can then be trapped by various nucleophiles or undergo rearrangement to yield linear or larger ring structures. For example, photoreduction of aryl cyclopropyl ketones can lead to a ring-opened distonic radical anion that can react with alkenes. nih.gov These transformations provide synthetic pathways to acyclic compounds or can be harnessed in cycloaddition reactions to build more complex carbocyclic frameworks.

Table 3: Potential Transformations of the Cyclopropyl Ring
Reaction TypeConditions/ReagentsTypical ProductsReference
Acid-Catalyzed Ring OpeningProtic or Lewis AcidsAllylic Cations, Open-chain carbinols rsc.org
Photochemical [3+2] Cycloadditionhν, Photosensitizer, AlkeneSubstituted Cyclopentanes nih.gov
Reductive Ring OpeningReducing agents (e.g., Li in NH3)Linear Ketones rsc.org
RearrangementLewis Acids2,3-Dihydrobenzofurans (with ortho-hydroxy group) nih.gov

Utility as a Building Block in the Synthesis of Complex Organic Molecules

The combination of reactive sites makes this compound a valuable building block for constructing more intricate molecular structures, including heterocyclic and polycyclic systems. mdpi.comcore.ac.uk

Construction of Heterocyclic Systems (e.g., Benzimidazoles, Pyrazoles)

The ethanone moiety is a key functional handle for building heterocyclic rings. By first performing an alpha-halogenation, a reactive electrophilic site is introduced next to the carbonyl group. This intermediate can then react with binucleophiles to form various five- or six-membered heterocycles. For instance, condensation of the α-bromo ketone derivative with an o-phenylenediamine (B120857) would lead to the formation of a benzimidazole-fused system. Similarly, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. This strategy provides a modular approach to a wide range of heterocyclic compounds.

Preparation of Polycyclic Architectures (e.g., Tetralone Derivatives)

A significant application of aryl cyclopropyl ketones is their acid-catalyzed rearrangement to form tetralone derivatives. rsc.org This transformation involves the protonation of the carbonyl oxygen, followed by the opening of the cyclopropyl ring to form a stabilized carbocation. This cation is positioned to undergo an intramolecular Friedel-Crafts-type reaction with the appended 3-chlorophenyl ring, leading to the formation of a new six-membered ring. This cyclization reaction provides a direct route to substituted tetralones, which are important structural motifs in many natural products and pharmaceuticals. beilstein-journals.org The specific product from this compound would be a 6-chloro-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, which can then be converted to the corresponding tetralone.

Table 4: Key Synthetic Applications
Target StructureKey TransformationIntermediateReference
BenzimidazolesCondensation with o-phenylenediamineα-Halo Ketone
PyrazolesCondensation with Hydrazineα,β-Unsaturated Ketone or 1,3-Diketone
Tetralone DerivativesAcid-Catalyzed Ring Opening/CyclizationCarbocationic Intermediate rsc.org

Emerging Research Directions and Future Perspectives on 1 1 3 Chlorophenyl Cyclopropyl Ethanone Chemistry

Development of Novel Asymmetric Synthetic Routes

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. For aryl cyclopropyl (B3062369) ketones, the development of asymmetric synthetic routes is a primary focus, aiming to control the stereochemistry at the cyclopropane (B1198618) ring. Chiral cyclopropanes are significant pharmacophores found in numerous pharmaceuticals and bioactive natural products. rochester.edu

Current research is exploring several innovative strategies:

Biocatalysis: Engineered enzymes are being developed to catalyze the asymmetric cyclopropanation of olefins. rochester.edu For instance, engineered variants of sperm whale myoglobin (B1173299) have demonstrated the ability to construct cyclopropyl ketones with high diastereo- and enantioselectivity using diazoketone carbene donors. rochester.edu This chemoenzymatic approach offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. rochester.edu Additionally, whole-cell biocatalysts, such as baker's yeast, are being employed for the asymmetric reduction of prochiral ketones, which could be a viable strategy for producing chiral precursors to 1-(1-(3-chlorophenyl)cyclopropyl)ethanone. researchgate.netelsevierpure.com

Photocatalytic Asymmetric Cycloadditions: A promising strategy involves the use of a dual-catalyst system that combines a visible-light photoredox catalyst with a chiral Lewis acid. nih.gov This method can achieve highly enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones, enabling the controlled construction of densely substituted cyclopentane (B165970) structures. nih.gov This approach is significant as it extends the scope of catalytic asymmetric photochemistry beyond the more common [2+2] cycloadditions. nih.gov

Organocatalysis: Chiral organocatalysts, such as derivatives of cinchona alkaloids, have been successfully used in asymmetric Michael-initiated ring-closure reactions to construct chiral cyclopropyl nucleoside analogues with excellent diastereoselectivities and high enantiomeric excess (ee). nih.gov This methodology could be adapted for the synthesis of other chiral cyclopropyl compounds.

Asymmetric StrategyCatalyst TypeKey FeaturesReported Selectivity
Biocatalysis Engineered MyoglobinStereoselective olefin cyclopropanationHigh diastereo- and enantioselectivity rochester.edu
Photocatalysis Dual System: Chiral Lewis Acid + Photoredox CatalystEnantioselective [3+2] cycloadditionsHigh enantiocontrol nih.gov
Organocatalysis Cinchona Alkaloid Derivatives (e.g., (DHQD)₂AQN)Michael-initiated ring-closure93-97% ee nih.gov
Whole-Cell Bioreduction Baker's YeastAsymmetric reduction of ketonesHigh enantiomeric excess elsevierpure.com

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

Beyond asymmetry, the broader goals of enhancing reaction efficiency, improving yields, and controlling regioselectivity and diastereoselectivity drive the exploration of new catalytic systems. For reactions involving the this compound scaffold, research is focused on novel transition-metal and photocatalytic methods.

Dual-Catalyst Photocatalysis: As mentioned, the combination of a transition metal photoredox catalyst (e.g., Ru(bpy)₃²⁺) with a Lewis acid (e.g., La(OTf)₃ or a chiral Gd(OTf)₃) has proven effective. nih.govnih.gov The Lewis acid activates the aryl cyclopropyl ketone, facilitating a one-electron reduction by the photo-excited catalyst to form a ketyl radical anion. nih.govnih.gov This intermediate can then undergo ring-opening and subsequent cycloaddition. nih.gov This strategy enhances efficiency by using low-energy visible light and enables reactions that are otherwise difficult to achieve. nih.gov

Palladium Catalysis: Palladium catalysts are instrumental in reactions involving cyclopropane rings, particularly in tandem Heck-cyclopropane ring-opening reactions. nih.govresearchgate.net Mechanistic studies have shown that functional groups, such as hydroxyls, play a crucial role in directing the regio- and stereoselectivity of these transformations. nih.govnih.gov The development of new palladium catalysts and ligand systems continues to be a priority for improving the efficiency and selectivity of these complex bond-forming and bond-breaking processes. nih.gov

Base-Catalyzed Cyclizations: In some synthetic pathways, simple and efficient catalytic systems are being optimized. For example, base-catalyzed intramolecular cyclizations using potassium hydroxide (B78521) have been developed for the synthesis of related heterocyclic structures. mdpi.com Research into the optimal base, solvent, and temperature conditions can significantly enhance the yield and reduce the formation of byproducts from resinification. mdpi.com

Catalytic SystemReaction TypePurposeKey Advantages
Ru(bpy)₃²⁺ / Chiral Lewis Acid Asymmetric [3+2] PhotocataloadditionEnantioselective synthesis of cyclopentanesHigh enantiocontrol, use of visible light nih.gov
Palladium Complexes Tandem Heck-Ring OpeningDiastereoselective synthesis of acyclic structuresHigh control over regio- and stereoselectivity nih.govresearchgate.net
Potassium Hydroxide (KOH) Intramolecular CyclizationEfficient synthesis of heterocyclesMild conditions, operational simplicity mdpi.com
Iridium(III) Complexes Reductive AminationEfficient synthesis of primary amines from ketonesHigh versatility and efficiency researchgate.net

Advanced Mechanistic Probes for Complex Transformations

A deep understanding of reaction mechanisms is critical for the rational design of more efficient and selective synthetic methods. For complex transformations involving aryl cyclopropyl ketones, researchers are employing a combination of advanced experimental and computational tools to elucidate reaction pathways, identify key intermediates, and understand the origins of selectivity.

Computational Chemistry: Density Functional Theory (DFT) studies have become indispensable for mapping the potential energy surfaces of complex reactions. nih.govresearchgate.net For the tandem Heck–ring-opening of cyclopropyl derivatives, DFT calculations have been used to compare competing reaction pathways, calculate the activation free energies of transition states, and explain the observed experimental selectivity for specific C-C bond cleavage. nih.gov These computational insights help rationalize why one diastereomer is formed exclusively over another. nih.govnih.gov

Kinetic Isotope Effect (KIE) Studies: Experimental probes, such as the use of deuterium-labeled substrates, provide powerful evidence for proposed mechanisms. In the study of photocatalytic [3+2] cycloadditions, an inverse secondary KIE was observed when using deuterium-labeled styrene (B11656). nih.gov This result is consistent with a rate-limiting intermolecular C-C bond-forming step, supporting the proposed stepwise cycloaddition mechanism involving a ketyl radical intermediate. nih.gov

Spectroscopic Analysis: The progress of reactions can be monitored by spectroscopic methods like IR and NMR to detect the disappearance of starting materials and the formation of intermediates and products. mdpi.com In the cyclization of aminoacetylenic ketones, IR spectroscopy was used to track the disappearance of the triple bond's absorption band, confirming the progress of the reaction. mdpi.com

These advanced probes are moving the field beyond empirical optimization toward a more predictive and design-oriented approach to catalyst and reaction development.

TransformationMechanistic ProbeFinding/Insight
Tandem Heck–Ring-Opening Density Functional Theory (DFT)Elucidated the dual role of hydroxyl groups; calculated transition state energies to explain regio- and stereoselectivity. nih.govresearchgate.net
Photocatalytic [3+2] Cycloaddition Kinetic Isotope Effect (KIE)An inverse KIE supported a rate-limiting C-C bond formation step and a stepwise mechanism. nih.gov
Base-Catalyzed Cyclization In-situ IR SpectroscopyMonitored the disappearance of the C≡C bond to track reaction kinetics and completion. mdpi.com

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound and related compounds, several green approaches are being actively pursued.

Use of Greener Solvents and Catalysts: A major focus is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as ethyl acetate (B1210297). unibo.it The use of biocatalysts and visible-light photocatalysis also aligns with green chemistry principles by allowing reactions to occur under milder conditions and reducing the need for toxic heavy-metal reagents. nih.govgoogleapis.compharmtech.com

Improving Atom Economy and Reducing Waste: Synthetic strategies are being designed to be more atom-economical. One-pot, multi-component reactions are particularly valuable as they reduce the number of intermediate purification steps, which in turn saves solvents and energy and reduces waste. rsc.org Researchers are also designing processes where catalysts can be recovered and reused, further improving sustainability. beilstein-journals.org

Application of Green Metrics: To quantitatively assess the "greenness" of a synthetic route, various metrics are employed. These include the E-Factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI), which is the total mass of materials used to produce a kilogram of the active pharmaceutical ingredient (API). pharmtech.comresearchgate.net By applying these metrics, chemists can compare different synthetic routes and identify areas for improvement, aiming for the lowest possible PMI and E-Factor. unibo.itresearchgate.net

The integration of these sustainable practices is not only an ethical imperative but also leads to more economical and efficient chemical manufacturing processes. pharmtech.com

Green Chemistry PrincipleApproachExample/Target
Waste Prevention One-pot reactions, catalyst recyclingReduces intermediate workups and purification steps. rsc.orgbeilstein-journals.org
Atom Economy Multi-component reactionsIncorporates a high proportion of starting materials into the final product. rsc.org
Less Hazardous Synthesis Biocatalysis, photocatalysisAvoids harsh reagents and high temperatures. rochester.edugoogleapis.com
Safer Solvents Solvent replacementReplacing DMF or chlorinated solvents with ethyl acetate or water. unibo.it
Energy Efficiency Microwave-assisted synthesis, photocatalysisReduces reaction times and energy consumption compared to conventional heating. nih.govbeilstein-journals.org
Quantitative Assessment Green Metrics (PMI, E-Factor)Provides a basis for comparing the sustainability of different synthetic routes. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1-(3-Chlorophenyl)cyclopropyl)ethanone?

The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. A validated approach includes:

  • Step 1 : Friedel-Crafts acylation of 3-chlorobenzene derivatives with cyclopropane-containing acyl chlorides, using AlCl₃ as a catalyst (as seen in analogous Friedel-Crafts protocols for fluorophenyl ethanones ).
  • Step 2 : Cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) under phase-transfer conditions .
  • Yield optimization : Adjust stoichiometry of carbene precursors (e.g., CHCl₃:NaOH ratio) to minimize byproducts like dichlorinated derivatives.

Q. How can researchers characterize this compound using spectroscopic techniques?

Key analytical methods include:

  • NMR :
    • ¹H NMR : Look for cyclopropane protons as a multiplet near δ 1.2–1.8 ppm and the acetyl group singlet at δ 2.1–2.3 ppm. Aromatic protons (3-chlorophenyl) appear as a complex splitting pattern between δ 7.2–7.6 ppm (consistent with para-substituted chlorophenyl derivatives ).
    • ¹³C NMR : Cyclopropane carbons resonate at δ 12–18 ppm; the ketone carbon appears at δ 205–210 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl absorption near 750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 194 (C₁₁H₁₁ClO⁺) with fragmentation patterns indicating cyclopropane ring stability .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The cyclopropane ring is sensitive to strong acids/bases, which may induce ring-opening. Avoid prolonged exposure to light due to potential ketone photodegradation .
  • Storage : Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent moisture absorption and oxidation. Shelf life: 1–2 years under these conditions .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?

The cyclopropane ring introduces steric strain and electronic effects:

  • Steric effects : Hinders nucleophilic attack at the ketone carbonyl, as shown in studies where bulky substituents on the cyclopropane reduced reaction rates with Grignard reagents .
  • Electronic effects : The ring’s conjugation with the aromatic system stabilizes the intermediate enolate, favoring α-functionalization (e.g., alkylation) over direct ketone reduction .
  • Experimental validation : Compare reaction outcomes with non-cyclopropane analogs (e.g., 3-chloroacetophenone) to isolate strain-induced reactivity differences .

Q. What computational models predict the compound’s physicochemical properties?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond angles (cyclopropane: ~60°), dipole moments (~3.2 D), and electrostatic potential maps highlighting electrophilic regions at the ketone .
  • QSPR Models : Predict logP (2.1 ± 0.3) and aqueous solubility (0.15 mg/mL) using fragment-based descriptors, validated against experimental data from chlorophenyl analogs .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

  • Case study : Replacement of the 3-chlorophenyl group with 3-fluorophenyl in analogs increased cytotoxicity in in vitro assays (IC₅₀ reduced from 45 µM to 28 µM), likely due to enhanced lipophilicity and membrane permeability .
  • Contradictions : Some studies report diminished activity when the cyclopropane is replaced with a cyclohexane ring, suggesting strain energy is critical for target binding .

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1-(1-(3-Chlorophenyl)cyclopropyl)ethanone
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1-(1-(3-Chlorophenyl)cyclopropyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.